molecular formula C17H11ClN4OS2 B2451398 1-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868967-08-2

1-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2451398
CAS No.: 868967-08-2
M. Wt: 386.87
InChI Key: DICSYWXUZLMTOM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a specialized chemical compound designed for pharmaceutical research and development, particularly in the field of kinase inhibition and enzyme targeting. This molecular hybrid incorporates multiple privileged structural motifs, including the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic system, a thiophene ring, and a chlorophenyl moiety, creating a sophisticated scaffold for investigating biological activity and developing novel therapeutic agents. The compound demonstrates significant potential as a key intermediate in medicinal chemistry programs focused on kinase target exploration. The structural framework suggests possible application as a p38 mitogen-activated protein kinase (MAPK) inhibitor, analogous to related [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives documented in patent literature . This mechanism is particularly relevant for investigating inflammatory pathways, autoimmune disorders, and oncological signaling cascades. Researchers are exploring its utility across multiple disease models, including rheumatoid arthritis, psoriasis, Crohn's disease, multiple myeloma, and respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The molecular architecture of this reagent features strategic substitutions that enhance its research value. The 4-chlorophenyl group contributes to hydrophobic interactions with enzyme binding pockets, while the thiophen-2-yl heterocycle offers potential for π-stacking interactions crucial for protein recognition. The sulfanyl linkage provides conformational flexibility and may contribute to metabolic stability. These features collectively make this compound a versatile building block for structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery. This product is offered exclusively for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material according to appropriate laboratory safety protocols, utilizing personal protective equipment and proper engineering controls.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS2/c18-12-5-3-11(4-6-12)13(23)10-25-16-8-7-15-19-20-17(22(15)21-16)14-2-1-9-24-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICSYWXUZLMTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structure, and biological activities of this compound, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic moieties. The 1,2,4-triazole and thiophene rings are crucial components that contribute to the biological activity of the molecule. The compound's structure can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, revealing a planar configuration that facilitates interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be attributed to its structural features. The presence of the triazole ring is significant as it is known for a wide range of pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing 1,2,4-triazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies show that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives often range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has demonstrated antifungal efficacy comparable to established antifungal agents like bifonazole .

Anticancer Properties

The triazolo[4,3-b]pyridazine moiety has been linked to anticancer activity. Compounds in this class have shown potential in inhibiting cell proliferation in various cancer cell lines. For instance:

  • In vitro studies have indicated that certain triazole derivatives can induce apoptosis in cancer cells through the activation of caspases .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research suggests that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation processes . This inhibition can lead to reduced production of pro-inflammatory mediators.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The triazole ring can act as a ligand for various enzymes, inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Interaction with Cellular Targets : The structural features allow for interactions with DNA or RNA synthesis pathways, affecting replication and transcription processes.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Antimicrobial Study : A series of triazole-thiadiazole hybrids were synthesized and tested against a panel of bacterial strains. Results showed that modifications at specific positions significantly enhanced their antimicrobial potency .
  • Cancer Cell Line Testing : A derivative similar to our compound was evaluated against breast cancer cell lines (MCF-7). It exhibited IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutics .

Data Table: Biological Activities

Activity TypeCompound ClassMIC/IC50 ValueReference
Antibacterial1,2,4-triazole derivatives0.125 - 8 μg/mL
AntifungalTriazole-thiadiazole hybridsComparable to bifonazole
AnticancerTriazolo[4,3-b]pyridazine derivativesIC50 in low μM range
Anti-inflammatoryTriazole derivativesCOX inhibition

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and thiophene structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 1-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one possess antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against various pathogens and have shown promising results in inhibiting bacterial growth .

Anticancer Properties

There is growing evidence that triazole-based compounds can exhibit anticancer activities. Research has indicated that certain triazolo-pyridazine derivatives can induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and promotion of cell cycle arrest . The specific compound discussed may also share these properties due to its structural similarities.

Anti-inflammatory Effects

Compounds with thiophene and triazole functionalities have been noted for their anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazolo-thiophene derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics. The results suggest that the unique structure of this compound may enhance its efficacy against resistant strains .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives similar to this compound induced significant cytotoxic effects. The mechanism was linked to the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation . This highlights the potential application of the compound in cancer therapeutics.

Q & A

Q. What are the critical steps in synthesizing 1-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?

The synthesis involves three key steps:

  • Triazole Ring Formation : Cyclization of pyridazine derivatives with hydrazine under acidic/basic conditions to form the triazolo[4,3-b]pyridazine core. This step requires precise pH control to avoid side products .
  • Sulfanylation : Introduction of the sulfanyl group via thiol coupling reactions. Thiourea or Lawesson’s reagent is often used to ensure efficient sulfur incorporation .
  • Acylation : Reaction of the intermediate with 4-chlorophenylacetyl chloride to form the final ethanone moiety. Solvent selection (e.g., DMF or dioxane) and temperature (60–80°C) are critical for yield optimization .
    Validation : Progress is monitored via TLC, with final product purity confirmed by NMR (¹H/¹³C) and HRMS .

Q. How does the triazolo[4,3-b]pyridazine core influence the compound’s reactivity?

The core’s electron-deficient nature, due to conjugation between the triazole and pyridazine rings, enhances electrophilic substitution at the sulfur-linked position. This reactivity is exploited in sulfanylation and nucleophilic aromatic substitution reactions. Computational studies (DFT) show localized electron density at the sulfur atom, making it a hotspot for covalent bond formation with biological targets like enzyme active sites .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the ethanone carbonyl (δ 2.1–2.3 ppm). ¹³C NMR confirms the triazole (δ 145–150 ppm) and thiophene (δ 125–130 ppm) carbons .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) validate functional groups .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., m/z 355.83 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during sulfanylation?

Low yields often arise from sulfur oxidation or steric hindrance. Strategies include:

  • Inert Atmosphere : Use argon/nitrogen to prevent disulfide formation.
  • Catalyst Screening : Pd(PPh₃)₄ or CuI improves coupling efficiency in thiol-aryl reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DIPEA reduce acidity-driven side reactions .
    Case Study : A 2025 study achieved 78% yield by replacing thiophenol with tert-butylthiol to reduce steric bulk .

Q. What experimental approaches resolve discrepancies in reported biological activity data?

Contradictions in IC₅₀ values (e.g., enzyme inhibition vs. receptor antagonism) may stem from assay conditions or structural analogs. Solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .
  • Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target affinity independently of cellular environments .
    Example : A 2024 study linked inconsistent 5-HT2A antagonism to protonation state differences in physiological vs. in vitro buffers .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with targets like kinases or GPCRs. The thiophene moiety often shows π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) .
  • MD Simulations : GROMACS or AMBER assess binding stability over time. A 2025 simulation revealed that the sulfanyl group stabilizes hydrogen bonds with Ser/Thr residues in PDE inhibitors .

Q. What strategies address poor solubility in in vitro bioassays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to the ethanone moiety, improving solubility while maintaining activity .

Methodological Considerations

Q. How should researchers validate synthetic intermediates?

  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via column chromatography.
  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., regioisomers) by growing single crystals of key intermediates .

Q. What statistical methods optimize multi-step synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading) and identify yield-limiting steps. A 2021 flow-chemistry study used DoE to reduce step count from 5 to 3 in a related triazolo synthesis .

Q. How are toxicity profiles assessed preclinically?

  • Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100.
  • hERG Assay : Patch-clamp electrophysiology evaluates cardiac risk via potassium channel inhibition .

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